molecular formula C15H13NO2 B12506396 3-Hydroxy-N,3-diphenylprop-2-enamide CAS No. 65483-85-4

3-Hydroxy-N,3-diphenylprop-2-enamide

Cat. No.: B12506396
CAS No.: 65483-85-4
M. Wt: 239.27 g/mol
InChI Key: KHHINIITAALZGO-UHFFFAOYSA-N
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Description

3-Hydroxy-N,3-diphenylprop-2-enamide is an organic compound with the molecular formula C15H13NO2 It is known for its unique structure, which includes a hydroxyl group and a diphenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N,3-diphenylprop-2-enamide typically involves the reaction of benzaldehyde with acetophenone in the presence of a base to form chalcone, which is then subjected to hydroxylation. The reaction conditions often include the use of catalysts such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N,3-diphenylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-N,3-diphenylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N,3-diphenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diphenylprop-2-enamide moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-N,3-diphenylprop-2-enamide is unique due to the presence of both a hydroxyl group and a diphenylprop-2-enamide moiety, which confer distinct chemical and biological properties.

Properties

CAS No.

65483-85-4

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

3-hydroxy-N,3-diphenylprop-2-enamide

InChI

InChI=1S/C15H13NO2/c17-14(12-7-3-1-4-8-12)11-15(18)16-13-9-5-2-6-10-13/h1-11,17H,(H,16,18)

InChI Key

KHHINIITAALZGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)NC2=CC=CC=C2)O

Origin of Product

United States

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